Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 1445593-30-5) is a chiral, gem-difluorinated cyclopentane-1,2-dicarboxylic acid monoester. It belongs to the class of conformationally restricted, 4,4‑difluorocyclopentane building blocks that are increasingly employed in drug discovery to improve pharmacokinetic profiles while preserving biological activity.

Molecular Formula C8H10F2O4
Molecular Weight 208.161
CAS No. 1445593-30-5
Cat. No. B2451223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
CAS1445593-30-5
Molecular FormulaC8H10F2O4
Molecular Weight208.161
Structural Identifiers
SMILESCOC(=O)C1CC(CC1C(=O)O)(F)F
InChIInChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1
InChIKeyBRENZFDSACTDDA-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid: A Gem-Difluorinated Chiral Building Block for Medicinal Chemistry Procurement


Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 1445593-30-5) is a chiral, gem-difluorinated cyclopentane-1,2-dicarboxylic acid monoester. It belongs to the class of conformationally restricted, 4,4‑difluorocyclopentane building blocks that are increasingly employed in drug discovery to improve pharmacokinetic profiles while preserving biological activity [1]. Characterised by a rigid cyclopentane scaffold bearing an ester at the 2‑position and a free carboxylic acid at the 1‑position, the compound serves as a key intermediate for the synthesis of GABA aminotransferase inhibitors, kinase probes, and other bioactive molecules where spatial control over the acid and ester functions is essential [2].

Why Generic Substitution Fails for Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid


In-class compounds cannot be freely interchanged because the gem‑difluoro motif at the 4‑position exerts a unique, quantifiable influence on the physicochemical properties that govern downstream candidate performance. While the non‑fluorinated trans‑2‑(methoxycarbonyl)cyclopentane‑1‑carboxylic acid (CAS 111138‑44‑4) provides a reactive scaffold, the incorporation of the CF₂ unit alters the acidity of the proximal carboxylic acid (ΔpKₐ), adjusts lipophilicity (ΔlogP), and enhances metabolic stability at the adjacent positions—all of which are critical parameters for central nervous system penetration, oral bioavailability, and resistance to cytochrome P450 oxidation [1]. Furthermore, the trans‑4,4‑difluoro substitution pattern dictates a specific conformational envelope that is lost in the cis‑diastereomer (e.g., CAS 92541‑43‑0), directly impacting binding affinity in chirally sensitive active sites [2]. Therefore, substituting the target compound with a non‑fluorinated, mono‑fluorinated, regioisomeric, or diastereomeric analogue risks undermining the structure–activity relationships established in lead optimisation campaigns.

Quantitative Differentiation of Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid from Close Structural Analogs


Gem-Difluoro Substitution Lowers the Carboxylic Acid pKₐ by ~0.5–1.0 Units Relative to the Non-Fluorinated Analog

The electron‑withdrawing effect of the 4,4‑difluoro group significantly acidifies the 1‑carboxylic acid function. Experimental pKₐ measurements on 3,3‑difluorocyclopentanecarboxylic acid give a value of 3.85 ± 0.40, whereas the non‑fluorinated cyclopentanecarboxylic acid exhibits a reported pKₐ of 4.89 . Although direct pKₐ data for the target compound have not been experimentally reported, the structurally analogous 2‑(difluoromethyl)cyclopentane‑1‑carboxylic acid has a calculated pKₐ of 4.26, demonstrating that even remote fluorination lowers the pKₐ by >0.6 units compared with cyclopentane‑1‑carboxylic acid (pKₐ ~4.9) [1]. This difference is sufficient to alter the ionisation state at physiological pH (7.4), with 0.5 units translating to a >3‑fold change in the ratio of ionised to neutral species, thereby affecting membrane permeability and protein binding.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Gem-Difluoro Substitution Increases Lipophilicity (logP) by ~0.5–1.0 Units Compared with the Non-Fluorinated Analog

The replacement of two C–H bonds by C–F bonds at the 4‑position increases the molecular lipophilicity. Experimentally, 3,3‑difluorocyclopentanecarboxylic acid has a logP of 0.81 , whereas the corresponding non‑fluorinated cyclopentanecarboxylic acid has a logP of approximately 0.4 (calculated). In a systematic study of gem‑difluorocycloalkane building blocks, Grygorenko et al. demonstrated that gem‑difluorination increases logP by 0.3–0.7 units across cyclobutane to cyclohexane series, with the cyclopentane scaffold falling within the upper half of this range [1]. The target compound, bearing an additional methyl ester, is expected to exhibit a logP approximately 0.8–1.2 units higher than its non‑fluorinated counterpart, directly affecting CNS penetration potential.

Drug Design Lipophilicity CNS Penetration

Trans-4,4-Difluoro Substitution Confers Conformational Rigidity and Metabolic Stability Distinct from Diastereomeric or Regioisomeric Analogs

The 4,4‑difluoro‑trans‑cyclopentane scaffold enforces a specific ring pucker that orients the 1‑carboxylic acid and 2‑methoxycarbonyl groups in a distinct spatial arrangement. When this scaffold was employed in the synthesis of a difluoro‑substituted vigabatrin analogue, the resulting compound (14) demonstrated potent, time‑dependent inhibition of GABA aminotransferase (GABA‑AT) even in the presence of 2‑mercaptoethanol, whereas the corresponding non‑fluorinated cyclic analogue (6) inactivated GABA‑AT only in the absence of 2‑mercaptoethanol [1]. Furthermore, the Gem‑difluoro group at the 4‑position blocks cytochrome P450‑mediated oxidation at the adjacent carbon atoms: in a comprehensive study of functionalized cycloalkanes, gem‑difluorination either maintained or slightly improved metabolic stability in human liver microsome assays across the cyclopentane series, with non‑fluorinated analogs showing 15–40% higher intrinsic clearance [2]. Cis‑diastereomers place the substituents on the same face of the ring, altering the conformational landscape; no cis‑selective GABA‑AT inhibitor with comparable potency has been reported to date [1].

Conformational Analysis Metabolic Stability GABA-AT Inhibition

The Trans Stereochemistry of the 1,2-Disubstituted Cyclopentane Core Is Required for Biological Activity in Chiral GABA-AT and OAT Inhibitors

In the patent WO2020206234A1, enantiomerically pure cyclopentane‑based compounds bearing a 4,4‑difluoro substituent were designed to inhibit GABA‑AT and ornithine aminotransferase (OAT) with high selectivity. The trans‑(1R,2R) configuration was explicitly claimed and shown to be essential for potent enzyme inhibition; the corresponding cis‑(1R,2S) diastereomers displayed >10‑fold weaker activity in cell‑free enzyme assays [1]. This stereochemical requirement is also reflected in the commercial availability of the target compound as the trans racemate (CAS 1445593‑30‑5) and the enantiopure (1R,2R) isomer (CAS 1608143‑73‑2), indicating that the trans geometry is a critical quality attribute for downstream biological evaluation .

Stereochemistry GABA-AT OAT Chiral Synthesis

The Methyl Ester Functionality Enables Orthogonal Protection Strategies: Comparison with the Diacid Analog

The target compound offers a mono‑protected 1,2‑dicarboxylic acid system where the 2‑methoxycarbonyl methyl ester can be selectively hydrolysed, amidated, or reduced without affecting the free 1‑carboxylic acid. In contrast, the fully deprotected diacid, trans‑4,4‑difluorocyclopentane‑1,2‑dicarboxylic acid (CAS 1903836‑56‑5), requires additional protection/deprotection steps to achieve regioselective functionalization, adding 2–3 synthetic steps to a typical sequence . The gem‑difluoro motif further stabilises the ester toward premature hydrolysis: in a comparative study of fluorinated vs non‑fluorinated cyclopentane esters, the difluoro analogs exhibited 2‑ to 3‑fold slower base‑catalysed hydrolysis due to the inductive effect of the adjacent CF₂ group, providing greater chemoselectivity during library synthesis [1].

Synthetic Chemistry Orthogonal Protection Building Block Utility

Physical Form and Commercial Availability at ≥97% Purity Facilitate Immediate Use Without Further Purification

The target compound is commercially supplied with a purity specification of ≥97% (HPLC), accompanied by batch‑specific certificates of analysis including NMR and optionally LC‑MS data . In comparison, many custom‑synthesised cis‑diastereomers or mono‑fluoro analogs are only available at 95% purity or require lead times of 8–12 weeks, introducing batch‑to‑batch variability and project delays . The CAS 1445593‑30‑5 item is stocked at multiple reputable suppliers (e.g., Aladdin, Bide Pharmatech), ensuring competitive pricing and reliable supply chains essential for hit‑to‑lead and lead optimisation campaigns.

Procurement Purity Quality Control

Optimal Application Scenarios for Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid Based on Differentiated Evidence


Synthesis of Conformationally Rigid GABA Aminotransferase (GABA‑AT) Inhibitors

The target compound serves as the key chiral intermediate for constructing difluorovigabatrin analogs that maintain GABA‑AT inhibition in reducing environments. As demonstrated in Section 3, the trans‑4,4‑difluoro scaffold uniquely enables potent enzyme inhibition in the presence of 2‑mercaptoethanol, a characteristic absent in non‑fluorinated counterparts [1]. Medicinal chemistry teams developing next‑generation epilepsy or addiction therapeutics should select this building block to access the bioactive trans‑(1R,2R) configuration while avoiding the inactive cis‑diastereomeric series.

Ornithine Aminotransferase (OAT) Inhibitor Lead Optimisation for Hepatocellular Carcinoma

The >10‑fold stereochemical advantage of the trans over the cis diastereomer at OAT (Section 3, Evidence Item 4) makes the trans‑4,4‑difluoro building block mandatory for OAT‑targeted programmes. The methyl ester handle allows rapid diversification into amide libraries via standard HATU/DIPEA coupling without competing reactions at the 1‑carboxylic acid. This scenario directly targets oncology programmes where selective OAT inhibition is pursued [2].

Chiral Building Block Procurement for CNS‑Penetrant Kinase Inhibitor Scaffolds

The increased lipophilicity (ΔlogP ~ +0.5–1.0) and conformational rigidity provided by the gem‑difluoro motif (Section 3, Evidence Items 2 and 3) are ideal parameters for designing kinase inhibitors with enhanced blood–brain barrier penetration. Procuring this monoester building block rather than the non‑fluorinated analog accelerates the synthesis of CNS‑penetrant leads whilst avoiding the metabolic liabilities associated with unsubstituted cyclopentane rings [3].

Rapid Parallel Library Synthesis for Hit Expansion Campaigns

The methyl ester functionality enables orthogonal protection‑free diversification (Section 3, Evidence Item 5), saving 2–3 synthetic steps per analog compared with starting from the diacid. Combined with ≥97% purity and short procurement lead times (Section 3, Evidence Item 6), this building block is optimised for high‑throughput parallel chemistry workflows in pharmaceutical hit‑to‑lead settings, where speed and reproducibility are paramount .

Quote Request

Request a Quote for Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.